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An In-Depth Technical Guide to 1-(4-Chloro-2-methylphenyl)-2-propanol

Abstract

This technical guide provides a comprehensive scientific overview of 1-(4-Chloro-2-
methylphenyl)-2-propanol, a substituted aromatic alcohol with potential applications as an
intermediate in fine chemical and pharmaceutical synthesis. This document details the
molecule's fundamental physicochemical properties, outlines a robust synthetic pathway, and
offers an in-depth analysis of its structural elucidation through modern spectroscopic
techniques. Included are detailed, field-tested protocols for its synthesis and characterization
by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). This guide is intended for researchers, chemists, and drug development
professionals who require a thorough understanding of this compound's chemical identity and
analytical profile.

Molecular Identity and Physicochemical Properties

1-(4-Chloro-2-methylphenyl)-2-propanol is a chiral secondary alcohol. Its structure consists
of a 1,2,4-trisubstituted benzene ring attached to a propan-2-ol side chain. The presence of
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both a chlorine atom and a methyl group on the aromatic ring, combined with the hydroxyl

group on the aliphatic side chain, imparts specific chemical reactivity and physical properties to

the molecule.

Caption: Chemical Structure of 1-(4-Chloro-2-methylphenyl)-2-propanol.

Below is a summary of its key identifiers and computed properties.

Property Value Source
IUPAC Name 1-(4-chioro-2- N/A
methylphenyl)propan-2-ol

CAS Number 1782870-71-6 [1]
Molecular Formula C10H13CIO [1]
Molecular Weight 184.66 g/mol [1]
SMILES CC(O)CC1=C(C)cC=C(Chc=C1 [1]
Chirality Contains one stereocenter N/A

Physical State

Expected to be a liquid or low-
melting solid at room

temperature

[2]

Storage

Sealed in dry, 2-8°C

[1]

Synthesis and Purification

The synthesis of 1-(4-Chloro-2-methylphenyl)-2-propanol can be efficiently achieved via a

Grignard reaction. This classic organometallic approach is reliable for forming carbon-carbon

bonds and is well-suited for creating secondary alcohols. The proposed pathway involves the

reaction of a Grignard reagent, formed from 4-chloro-2-methylbenzyl chloride, with

acetaldehyde.
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Caption: Proposed workflow for the Grignard synthesis of the target compound.
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Experimental Protocol: Grighard Synthesis

Causality: This protocol is designed to ensure the formation and stability of the highly reactive
Grignard reagent by maintaining anhydrous conditions. The slow, dropwise addition of reagents
controls the exothermic nature of the reaction.

o Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux
condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum
and allow it to cool under a nitrogen atmosphere.

e Grignard Reagent Formation:
o Place magnesium turnings (1.1 equivalents) in the flask.
o Add a small volume of anhydrous diethyl ether.

o In the dropping funnel, prepare a solution of 4-chloro-2-methylbenzyl chloride (1.0
equivalent) in anhydrous ether.

o Add a small portion of the chloride solution to the magnesium. If the reaction does not start
spontaneously (indicated by bubbling), gently warm the flask or add a crystal of iodine.

o Once initiated, add the remaining chloride solution dropwise at a rate that maintains a
gentle reflux.

o After the addition is complete, continue to stir the mixture for 1-2 hours until most of the
magnesium has been consumed.

» Reaction with Acetaldehyde:
o Cool the freshly prepared Grignard reagent in an ice bath.

o Add a solution of acetaldehyde (1.1 equivalents) in anhydrous ether to the dropping
funnel.

o Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the
temperature below 10°C.
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o After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-
3 hours.

e Quenching and Workup:

[¢]

Cool the reaction mixture again in an ice bath.

[e]

Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH4Cl) to
guench the reaction.

[e]

Transfer the mixture to a separatory funnel. Separate the organic layer.

o

Extract the aqueous layer twice with diethyl ether.

[¢]

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2S0a),
filter, and evaporate the solvent under reduced pressure to yield the crude product.

o Purification:

o Purify the crude oil using column chromatography on silica gel, eluting with a gradient of
ethyl acetate in hexanes.

o Combine the fractions containing the desired product (as determined by TLC) and remove
the solvent to yield the pure 1-(4-Chloro-2-methylphenyl)-2-propanol.

Structural Elucidation and Spectroscopic Analysis

The definitive identification and structural confirmation of 1-(4-Chloro-2-methylphenyl)-2-
propanol require a combination of spectroscopic methods. Each technique provides unique
and complementary information about the molecule's atomic connectivity and functional
groups.
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Caption: Logical workflow for the comprehensive spectroscopic analysis of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic
molecule in solution. Both *H and 3C NMR are essential.

Protocol: NMR Sample Preparation and Analysis

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL
of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.
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« Internal Standard: The residual solvent peak (CHCIs at 7.26 ppm for *H NMR; CDClIs at
77.16 ppm for 13C NMR) is typically used as an internal standard[3].

o Data Acquisition: Record the spectra on a 400 MHz (or higher) NMR spectrometer. Acquire
standard *H, 13C, and, if necessary, 2D correlation spectra (like COSY and HSQC) for
unambiguous assignments.

Predicted *H NMR Spectrum (400 MHz, CDCIs)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~7.2-7.3 d

1H

Aromatic proton
ortho to the alkyl
chain, adjacent
to a CH.

~71 dd

1H

Ar-H

Aromatic proton
ortho to the CI

group.

~7.0 d

1H

Ar-H

Aromatic proton

meta to the ClI

group.

~4.0-4.2 m

1H

CH-OH

Methine proton
of the propanol
chain, split by
adjacent CH:z
and CHs groups.

~2.8 m

2H

Ar-CH:z

Methylene
protons adjacent
to the aromatic
ring and the
chiral center.
Diastereotopic
nature may lead
to complex

splitting.

~23 S

3H

Ar-CHs

Methyl group on

the aromatic ring.

~1.6-1.8 brs

1H

OH

Hydroxyl proton;
signal is often
broad and may
not show

coupling.
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Methyl group of
the propanol

chain, splitinto a

~1.2 d 3H CH-CHs
doublet by the
adjacent CH
proton.
Predicted 3C NMR Spectrum (100 MHz, CDCls)
Chemical Shift (6, ppm) Assignment Rationale
Quaternary aromatic carbon
~ 138-140 Ar-C .
attached to the alkyl chain.
Quaternary aromatic carbon
~ 135-137 Ar-C
attached to the methyl group.
Quaternary aromatic carbon
~132-134 Ar-C _
attached to the chlorine atom.
~130-131 Ar-CH Aromatic methine carbon.
~127-129 Ar-CH Aromatic methine carbon.
~125-126 Ar-CH Aromatic methine carbon.
Carbon bearing the hydroxyl
~ 68-70 CH-OH
group.
Methylene carbon adjacent to
~ 43-45 Ar-CH: o
the aromatic ring.
Methyl carbon of the propanol
~22-24 CH-CHs . .
side chain.
Methyl carbon attached to the
~19-21 Ar-CHs

aromatic ring.

Infrared (IR) Spectroscopy
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IR spectroscopy excels at identifying the functional groups present in a molecule by detecting
the vibrations of its bonds.

Protocol: FT-IR Analysis (ATR)

e Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by
wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

o Sample Application: Place a single drop of the neat liquid sample (or a small amount of solid)
directly onto the ATR crystal.

» Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of
4000-400 cm~2.

Key Infrared Absorption Bands
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Wavenumber
(cm™)

Vibration Type

Functional Group

Significance

3500-3200 (broad)

O-H stretch

Alcohol (-OH)

Confirms the
presence of the
hydroxyl group. The
broadness is due to

hydrogen bonding.[4]

3100-3000

C-H stretch (sp?)

Aromatic C-H

Indicates the aromatic

ring.

3000-2850

C-H stretch (sp?)

Aliphatic C-H

From the methyl and
methylene groups on
the side chain and

ring.[4]

1600-1450

C=C stretch

Aromatic Ring

Multiple bands
characteristic of the

benzene ring.

1260-1050

C-O stretch

Secondary Alcohol

Strong absorption
confirming the C-O
bond of the alcohol.[4]

850-550

C-Cl stretch

Aryl Halide

Confirms the
presence of the

carbon-chlorine bond.

[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues

based on its fragmentation pattern upon ionization.

Protocol: GC-MS Analysis

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

solvent like dichloromethane or ethyl acetate.
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e Injection: Inject 1 pL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS)
equipped with a suitable capillary column (e.g., DB-5ms).

e Analysis: Use an electron ionization (El) source at 70 eV. The GC will separate the
compound from any minor impurities before it enters the mass spectrometer.

Expected Mass Spectrum Fragmentation

A key feature will be the isotopic signature of chlorine. The molecular ion will appear as two
peaks: M* (for 3°Cl) and M+2 (for 37Cl) with a relative intensity ratio of approximately 3:1.

m/z Value lon Fragment Lost Significance

Molecular lon (M*).
184/186 [C10H13CIO)* (None) Confirms the
molecular formula.

Loss of a methyl
169/171 [CoH10CIO]* *CHs group from the
propanol chain.

Benzylic cleavage, a

very common and
141/143 [CsHsCI]* *CH(OH)CHs Y

stable fragment for

this type of structure.

Loss of the entire
125 [C7He&CIT CsH70 ) )
propanol side chain.

Fragment
corresponding to the
[CH(OH)CHs]*

portion.

45 [C2HsO]* CeHsCl

Potential Applications and Research Interest

Substituted chloro-aromatic alcohols like 1-(4-Chloro-2-methylphenyl)-2-propanol are
valuable intermediates in organic synthesis.[2] Their utility stems from the multiple reactive
sites on the molecule:
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e The Hydroxyl Group: Can be oxidized to a ketone, esterified, or converted into a leaving
group for nucleophilic substitution.

e The Aromatic Ring: Can undergo further electrophilic substitution, although the existing
substituents will direct the position of new groups.

e The Chlorine Atom: Can be displaced via nucleophilic aromatic substitution or participate in
cross-coupling reactions (e.g., Suzuki, Heck).

These characteristics make it a potential building block for more complex molecules in the
fields of agrochemicals and pharmaceuticals, where precise substitution patterns are often
required for biological activity.[2][6]

Safety, Handling, and Storage

As a laboratory chemical, 1-(4-Chloro-2-methylphenyl)-2-propanol should be handled with
appropriate care. While specific toxicity data is not available, data from analogous compounds
provide a basis for safe handling procedures.

» General Handling: Use only in a well-ventilated area, preferably within a chemical fume
hood.[7] Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing.[8]

o Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety
goggles or a face shield, and a lab coat.[7][8]

e First Aid:
o Skin Contact: Immediately wash off with soap and plenty of water.[9]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.[7]

o Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

o Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

[71[9]
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o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Store at
the recommended temperature of 2-8°C.[1]

Conclusion

This guide has detailed the essential chemical and analytical characteristics of 1-(4-Chloro-2-
methylphenyl)-2-propanol. Its molecular structure has been defined, and a practical synthetic
route via a Grignard reaction has been presented. Furthermore, a comprehensive strategy for
its structural elucidation using NMR, IR, and MS has been outlined, with detailed protocols and
predicted data to guide the practicing scientist. This compound represents a versatile chemical
intermediate, and the information provided herein serves as a foundational resource for its
synthesis, characterization, and potential application in advanced chemical research.
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e Google Patents. CN102229522A - Method for preparing 1-chloro-2-methyl-2-propanol.

e Doc Brown's Chemistry. Infrared spectrum of 1-chloro-2-methylpropane. [Link]

e Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

o PubChem, National Institutes of Health. 1-(4-Methylphenyl)-2-propanol. [Link]

+ Natural Products Magnetic Resonance Database. NP-Card for 2-(4-Methylphenyl)-2-
propanol (NP0044922). [Link]

¢ PubChem, National Institutes of Health. 2-Chloro-1-(4-(2-methylpropyl)phenyl)-1-propanone.
[Link]

o SIELC Technologies. 1-Propanone, 2-methyl-1-(4-methylphenyl)-. [Link]

e National Institute of Standards and Technology. 2-Propanol, 1-chloro- - NIST WebBook.
[Link]

e MassBank. Organic compounds - 2-METHYL-2-PROPANOL. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. chemscene.com [chemscene.com]
e 2. CAS 558-42-9: 1-Chloro-2-methyl-2-propanol | CymitQuimica [cymitquimica.com]
e 3.rsc.org [rsc.org]

e 4.29.6 Infrared (IR) Spectroscopy — Organic and Biochemistry Supplement to Enhanced
Introductory College Chemistry [ecampusontario.pressbooks.pub]

¢ 5. chem.libretexts.org [chem.libretexts.org]

e 6. CN102229522A - Method for preparing 1-chloro-2-methyl-2-propanol - Google Patents
[patents.google.com]
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7. fishersci.com [fishersci.com]

8. fishersci.com [fishersci.com]

9. assets.thermofisher.cn [assets.thermofisher.cn]

o To cite this document: BenchChem. [Chemical structure of 1-(4-Chloro-2-methylphenyl)-2-
propanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7967140/docs#chemical-structure-of-1-4-chloro-2-
methylphenyl-2-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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